N-methyl-2-(3-oxopiperazin-2-yl)acetamide

P2X3 receptor Pain Purinergic signaling

Fragment-based P2X3 screening campaigns often encounter false positives from uncharacterized piperazinone analogs. N-methyl-2-(3-oxopiperazin-2-yl)acetamide (CAS 19564-13-7) eliminates this uncertainty as a validated P2X3 antagonist (EC50=340 nM in Xenopus oocyte electrophysiology). • Confirmed reference antagonist for P2X3 assay development and platform validation. • Rule-of-Three compliant fragment (MW 171.20, XLogP -1.8) suited for NMR, SPR, or X-ray fragment screens. • Distinct N-methyl amide provides a defined baseline for SAR studies comparing N-alkyl, N-aryl, and tertiary amide derivatives. Available from stock for immediate global dispatch.

Molecular Formula C7H13N3O2
Molecular Weight 171.2 g/mol
CAS No. 19564-13-7
Cat. No. B096877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-oxopiperazin-2-yl)acetamide
CAS19564-13-7
Molecular FormulaC7H13N3O2
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCNC(=O)CC1C(=O)NCCN1
InChIInChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12)
InChIKeyCAFQTNHDLSRAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(3-oxopiperazin-2-yl)acetamide Specification Guide


N-Methyl-2-(3-oxopiperazin-2-yl)acetamide is a small-molecule piperazinone derivative (C7H13N3O2, MW 171.20 g/mol) containing a 3-oxopiperazine core and an N-methylacetamide side chain . This compound has been characterized as an antagonist of the P2X3 purinergic receptor, a target implicated in pain, genitourinary, and respiratory disorders [1]. Its physicochemical profile includes a calculated XLogP of -1.8, three hydrogen bond donors, and three hydrogen bond acceptors, making it a relatively polar fragment with moderate hydrogen-bonding capacity .

Target engagement P2X3 purinergic receptor antagonist screening
Study context Pain, genitourinary, and respiratory pathway research models
Chemical utility Polar fragment with balanced H-bond donors/acceptors for hit-to-lead exploration

Substitution Risk: N-Methyl-2-(3-oxopiperazin-2-yl)acetamide


The piperazinone-acetamide chemical space encompasses a wide range of substitution patterns (e.g., N-ethyl, N,N-dimethyl, N-aryl, or unsubstituted amide variants), and the nature of the amide substituent profoundly alters hydrogen-bonding capacity, lipophilicity, and receptor recognition . For the specific 2-(3-oxopiperazin-2-yl)acetamide scaffold, even minor N-alkyl modifications can shift biological target engagement; N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide, for instance, shows negligible affinity for the 5-HT2C receptor (IC50 > 10,000 nM) [1], whereas the N-methyl derivative exhibits a distinct P2X3 antagonism profile. Without explicit, assay-matched comparator data, assuming functional equivalence between N-methyl and other N-substituted forms is scientifically unjustified and introduces procurement risk for target-based screening campaigns. The quantitative evidence below is presented with its evidential strength explicitly tagged, reflecting the limited comparator data available in the non-prohibited literature.

N-aryl or tertiary amide analogs

N-substitution changes hydrogen-bonding capacity and lipophilicity; target engagement profiles may shift away from P2X3 toward other receptors or inactivity.

Close scaffold variants without P2X3 data

Functionally validated P2X3 antagonism has been reported only for this N-methyl derivative; assuming class-level P2X3 activity for unprofiled analogs introduces procurement risk.

Lipophilic N-aryl replacement fragments

Higher logP and molecular weight in N-aryl 3-oxopiperazine-acetamides can alter solubility, permeability, and ligand efficiency relative to this polar fragment.

Differentiation Evidence: N-Methyl-2-(3-oxopiperazin-2-yl)acetamide vs. Analogs


P2X3 Antagonist Activity vs. Other Analogs

N-Methyl-2-(3-oxopiperazin-2-yl)acetamide (CHEMBL884064) demonstrates P2X3 receptor antagonist activity with an EC50 of 340 nM in a recombinant rat P2X3 assay expressed in Xenopus oocytes, tested at a 10 µM concentration [1]. This functional activity is a distinguishable feature relative to other 3-oxopiperazin-2-yl-acetamide analogs that have been evaluated against distinct, non-P2X3 targets. For example, the structurally related N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide (CHEMBL573597) shows no meaningful interaction at the 5-HT2C receptor (IC50 > 10,000 nM) [2]. While a strict head-to-head P2X3 comparison with another 3-oxopiperazin-2-yl-acetamide is unavailable in the open, non-prohibited literature, the specific P2X3 activity profile distinguishes the N-methyl derivative from analogs that are inactive at therapeutically relevant purinergic targets.

P2X3 Antagonist Activity
Reported
EC50 340 nM vs. comparator IC50 > 10,000 nM (5-HT2C)
Target
Comparator
Distinct P2X3 functional profile vs. an analog inactive at 5-HT2C
No direct P2X3 head-to-head comparator data available
P2X3 receptor Pain Purinergic signaling

Physicochemical Differentiation Against Analogs

The N-methyl substitution on the acetamide group of N-methyl-2-(3-oxopiperazin-2-yl)acetamide yields a calculated XLogP of -1.8, indicating higher hydrophilicity compared to the more lipophilic N-aryl analogs within the same scaffold class . The compound possesses three hydrogen bond donors (the piperazine NH, the oxo group, and the amide NH) and three hydrogen bond acceptors . This balanced donor/acceptor ratio, combined with low lipophilicity, suggests superior aqueous solubility and a different oral absorption profile relative to bulkier N-substituted analogs such as N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide or N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide, for which calculated logP values are expected to be substantially higher due to the aromatic substituent [1].

Lipophilicity vs. N-Aryl Analogs
Class-level
XLogP = -1.8 vs. predicted > +1.0 for N-aryl analogs
MW 171 vs. ~275
Supports higher aqueous solubility and fragment-likeness
Comparator logP values are structure-based predictions; measured data unavailable
Physicochemical profiling Solubility Permeability

H-Bond Donor Profile vs. Tertiary Amide Analogs

The secondary amide nature of the N-methylacetamide side chain in N-methyl-2-(3-oxopiperazin-2-yl)acetamide provides one additional hydrogen bond donor (amide NH) compared to tertiary amide analogs such as N,N-dimethyl-2-(3-oxopiperazin-2-yl)acetamide, which lacks this donor entirely . The N-methyl secondary amide also retains a smaller steric profile compared to N-ethyl or N-aryl substituted variants, preserving rotational degrees of freedom (2 rotatable bonds) while maintaining key pharmacophoric H-bond interactions . In contrast, N,N-dimethyl-2-(3-oxopiperazin-2-yl)acetamide eliminates the amide NH, reducing hydrogen bond donor count to 2 and potentially altering target binding modes where amide NH engagement is critical .

H-Bond Donor Profile
Class-level
3 H-bond donors (secondary amide) vs. 2 donors for N,N-dimethyl analog
Rotatable bonds
2
Preserves amide NH donor for key target-binding interactions
Tertiary amide analog eliminates this donor; binding-mode shift possible
Medicinal chemistry Fragment-based drug design Hydrogen bonding

Applications of N-Methyl-2-(3-oxopiperazin-2-yl)acetamide


P2X3 Antagonist Screening for Pain and Urology

This compound is directly applicable as a confirmed P2X3 antagonist hit (EC50 = 340 nM in Xenopus oocyte electrophysiology) for screening cascades targeting chronic pain, overactive bladder, or chronic cough [1]. Its low molecular weight (171.20 g/mol) and high ligand efficiency make it suitable as a starting fragment for medicinal chemistry optimization programs seeking to improve P2X3 potency while maintaining favorable physicochemical properties.

Fragment-Based Design with Polar Piperazinone Scaffold

With a calculated XLogP of -1.8, molecular weight of 171.20 g/mol, and three hydrogen bond donors, this compound meets fragment-likeness criteria (Rule of Three) . It is appropriate for fragment screens by NMR, SPR, or X-ray crystallography where a polar, soluble piperazinone core is desired as a starting point for structure-based design.

Physicochemical Comparison with N-Aryl Analogs

The N-methyl secondary amide substitution provides a distinct hydrogen-bonding and lipophilicity baseline that can be used to benchmark the impact of N-alkyl-to-N-aryl or secondary-to-tertiary amide transitions on solubility, permeability, and metabolic stability within the 3-oxopiperazin-2-yl-acetamide chemotype .

P2X3 Antagonist Reference for Electrophysiology Assays

The compound's activity has been documented in recombinant rat P2X3 Xenopus oocyte assays, making it suitable as a low-potency reference antagonist or tool compound for validating assay conditions in laboratories establishing P2X3 electrophysiology screening platforms [1].

Application
Selection Property
Validation Focus
P2X3 pathway screening studies
Reported P2X3 antagonist activity context
Electrophysiology assay-response review
Fragment-based design workflows
Low MW, polar piperazinone scaffold
Ligand efficiency and solubility screening
Physicochemical benchmark for N-alkyl SAR
Secondary amide H-bond donor and XLogP baseline
Solubility/permeability comparison with tertiary amide or N-aryl series
P2X3 assay-condition validation
Documented recombinant rat P2X3 oocyte activity
Reference compound for platform qualification

Technical Documentation Hub

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